1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Avoid false SAR results from imprecise benzylpiperidine analogs. 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1286275-30-6) offers unambiguous N1-benzyl substitution and a free 4-amine for direct amide/sulfonamide/urea library synthesis. • Unique 5-fluoro-2-methyl pattern vs. common 4-fluoro isomer. • Distinct N1 regioisomer for HPLC/LC-MS method development. • 98% purity ensures reproducible dose-response data. • Dihydrochloride salt for polar aprotic solvent solubility. Ideal building block for CNS-targeted parallel synthesis.

Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22
CAS No. 1286275-30-6
Cat. No. B2926247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
CAS1286275-30-6
Molecular FormulaC13H21Cl2FN2
Molecular Weight295.22
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl
InChIInChI=1S/C13H19FN2.2ClH/c1-10-2-3-12(14)8-11(10)9-16-6-4-13(15)5-7-16;;/h2-3,8,13H,4-7,9,15H2,1H3;2*1H
InChIKeyFCVJOVNQGJZPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride: Structural Identity & Sourcing


1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1286275-30-6) is a synthetic small molecule belonging to the 4-aminopiperidine class, incorporating a 5-fluoro-2-methylbenzyl substituent on the piperidine nitrogen. The dihydrochloride salt form enhances aqueous solubility, a property typical of piperidine-based amines intended for biological assay or further derivatization . This compound is primarily offered as a research chemical and synthetic intermediate by specialty chemical suppliers, with catalog purities typically ranging from 95% to 98% . Its structural distinction lies in the combination of a 5-fluoro-2-methylbenzyl N-substituent and a free 4-amine group, which differentiates it from other halogenated benzylpiperidine analogs used in medicinal chemistry campaigns.

Why Generic Substitution Fails: The 5-Fluoro-2-Methylbenzyl Advantage


Simple replacement of 1-(5-fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride with other benzyl-4-aminopiperidine analogs is not scientifically valid because small changes in the benzyl substitution pattern profoundly alter molecular recognition. The 5-fluoro-2-methyl arrangement creates a unique electrostatic and steric profile compared to the common 4-fluoro isomer . Furthermore, the N-1 benzyl attachment (as opposed to the N-4 regioisomer, CAS 1349708-83-3) positions the free amine differently for downstream conjugation or target engagement . During the procurement of chemical intermediates for structure-activity relationship (SAR) studies, using a non-identical analog—even one differing by a single substitution position—can lead to false-negative or false-positive biological results, wasting resources and invalidating lead optimization campaigns.

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride: Key Differentiators


N1-Benzyl vs. N4-Benzyl Regioisomer Comparison

The target compound is unambiguously defined as 1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine dihydrochloride, with the benzyl group attached to the piperidine ring nitrogen (N1). This regioisomer contrasts with the N4-linked analog N-(5-fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1349708-83-3), where the benzyl group is bonded to the exocyclic 4-amine nitrogen . SMILES string evidence confirms the connectivity: CC1=CC=C(F)C=C1CN1CCC(N)CC1 for the target compound versus CC1=CC=C(F)C=C1CNC1CCNCC1 for the N4 isomer .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

5-Fluoro-2-Methyl vs. 4-Fluoro Substitution Pattern

The target compound features a 5-fluoro-2-methyl substitution on the benzyl ring, contrasting with the mono-substituted 4-fluorobenzyl analog (CAS 92539-14-5 base, or 1158760-04-3 hydrochloride) which lacks the ortho-methyl group . The presence of the methyl group ortho to the benzylic carbon introduces steric bulk and alters the electronic distribution, which can influence both the pKa and lipophilicity compared to the 4-fluoro derivative.

Medicinal Chemistry SAR Physicochemical Properties

Dihydrochloride vs. Hydrochloride Salt Form

The commercially supplied dihydrochloride salt (2HCl) of 1-(5-fluoro-2-methylbenzyl)piperidin-4-amine is specified with a purity of ≥95% (AKSci) to ≥98% (Leyan) . In contrast, the free base form is not widely cataloged, and the mono-hydrochloride salt of the 4-fluoro analog (CAS 1158760-04-3) is offered as a comparator . The dihydrochloride salt ensures consistent, high aqueous solubility for biological assays, a critical factor when accurate dosing in in vitro systems is required.

Chemical Procurement Quality Control Solubility

4-Amine vs. 3-Amine Piperidine Regioisomer

The target compound bears the free amine at the 4-position of the piperidine ring. A closely related compound, 1-(5-fluoro-2-methylbenzyl)piperidin-3-amine (CAS 1222711-20-7), places the amine at the 3-position . This positional difference affects the geometry of the amine vector relative to the N-benzyl group and can critically influence binding to biological targets or the outcome of ring-forming reactions where the amine serves as a nucleophile.

Chemical Synthesis Medicinal Chemistry Regioisomer

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride: Recommended Applications


N1-Substituted 4-Aminopiperidine Library Synthesis

The unambiguous N1-benzyl substitution, confirmed by SMILES and IUPAC identity , makes this dihydrochloride salt suitable as a primary amine building block for parallel synthesis of amide, sulfonamide, or urea libraries targeting CNS receptors. The free 4-amine is available for direct coupling without requiring protecting group manipulation, and the dihydrochloride salt ensures solubility in polar aprotic solvents commonly used in library production.

SAR Studies on Halogenated Benzylpiperidine Scaffolds

The unique 5-fluoro-2-methyl substitution pattern differentiates this compound from the more common 4-fluorobenzyl analog . Researchers exploring the effect of fluorine position and methyl substitution on benzylpiperidine pharmacophores can use this compound as a precise SAR probe. The high purity (98%) offered by select vendors supports reproducible dose-response measurements.

Regioisomer-Specific Analytical Method Development

The distinct N1 vs. N4 regioisomerism (CAS 1286275-30-6 vs. CAS 1349708-83-3) positions this compound as a reference standard for developing HPLC or LC-MS methods that resolve benzylpiperidine regioisomers. Analytical chemists can leverage the different retention time and mass fragmentation pattern of the N1 isomer to validate separation methods for isomeric mixtures.

Hit Expansion from 4-Aminopiperidine Fragment

As a 4-aminopiperidine fragment with a pre-installed fluorinated benzyl group, this compound serves as an advanced intermediate for hit-to-lead optimization. The 4-amine vector differs from the 3-amine regioisomer , offering a distinct trajectory for fragment growing or linking strategies in target-based drug discovery programs.

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